REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].Cl[C:11]([CH3:19])([CH2:13][CH2:14][C:15](Cl)([CH3:17])[CH3:16])[CH3:12].C1(O)C=CC=CC=1>>[CH2:1]([C:3]1[C:4]([OH:9])=[CH:5][C:6]2[C:11]([CH3:19])([CH3:12])[CH2:13][CH2:14][C:15]([CH3:17])([CH3:16])[C:7]=2[CH:8]=1)[CH3:2]
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Name
|
|
Quantity
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15 g
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Type
|
reactant
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Smiles
|
C(C)C1=C(C=CC=C1)O
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Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
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ClC(C)(CCC(C)(C)Cl)C
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
were obtained after chromatography on a silica column
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Type
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WASH
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Details
|
eluted with dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |